Home > Products > Screening Compounds P99610 > L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy
L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy -

L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy

Catalog Number: EVT-13882907
CAS Number:
Molecular Formula: C153H247N49O37
Molecular Weight: 3364.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Alaninamide, l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucine is a complex peptide compound. This compound is a derivative of amino acids, which are the building blocks of proteins. It contains a sequence of various L-amino acids, indicating its potential biological significance and applications in scientific research.

Source

The compound can be sourced from chemical suppliers specializing in biochemical products, such as Alfa Chemistry and MedChemExpress, which provide detailed information on its properties and applications .

Classification

This compound falls under the classification of peptides, specifically as a polypeptide due to its long chain of amino acids. Peptides are categorized based on their length and sequence, and this compound consists of multiple amino acid residues linked by peptide bonds.

Synthesis Analysis

Methods

The synthesis of L-Alaninamide and its derivatives typically involves solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques. The SPPS method allows for the sequential addition of amino acids to a growing peptide chain on a solid support, facilitating the formation of complex structures.

Technical Details

  1. Solid-Phase Peptide Synthesis (SPPS):
    • Step 1: The first amino acid is attached to a resin.
    • Step 2: The amino group of the attached amino acid is protected to prevent unwanted reactions.
    • Step 3: The next amino acid is activated and coupled to the resin-bound peptide.
    • Step 4: The process is repeated until the desired peptide length is achieved.
    • Step 5: The completed peptide is cleaved from the resin and purified.
  2. Liquid-Phase Synthesis:
    • This method may involve similar steps but occurs in solution rather than on a solid support, often requiring more complex purification processes.
Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C₃₉H₆₇N₁₁O₁₁
  • Molecular Weight: Approximately 811.03 g/mol
  • Structural Representation: The structure can be visualized using software tools that model peptide chains, highlighting the sequence of amino acids and their spatial arrangement.
Chemical Reactions Analysis

Reactions

L-Alaninamide can undergo various chemical reactions typical for peptides, including hydrolysis, oxidation, and coupling reactions with other biomolecules. These reactions are crucial for understanding its stability and reactivity in biological systems.

Technical Details

  1. Hydrolysis: Peptide bonds can be cleaved under acidic or basic conditions, leading to the release of individual amino acids.
  2. Oxidation: Certain side chains may undergo oxidation, altering their functional properties.
  3. Coupling Reactions: The compound can react with other molecules to form conjugates or modifications that enhance its biological activity.
Mechanism of Action

Process

The mechanism of action for L-Alaninamide involves interactions with cellular receptors or enzymes, potentially influencing metabolic pathways or signaling cascades. Its specific effects depend on the biological context in which it operates.

Data

Research indicates that peptides similar to L-Alaninamide can modulate processes such as:

  • Protein synthesis
  • Cell signaling pathways
  • Immune responses
    These actions are mediated through receptor binding or enzymatic interactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline substance.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH and temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of functional groups in its structure.

Relevant Data or Analyses

Characterization techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are often used to confirm the identity and purity of synthesized peptides like L-Alaninamide.

Applications

Scientific Uses

L-Alaninamide has potential applications in various fields:

  • Pharmaceutical Research: Investigated for its role in drug development, particularly in creating peptide-based therapeutics.
  • Biotechnology: Used in studies related to protein interactions and cellular mechanisms.
  • Nutritional Science: Explored for its potential benefits in dietary supplements aimed at enhancing muscle recovery or metabolic health.

Properties

Product Name

L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C153H247N49O37

Molecular Weight

3364.9 g/mol

InChI

InChI=1S/C153H247N49O37/c1-20-82(14)120(147(236)178-86(18)125(214)180-101(46-48-117(207)208)133(222)199-122(84(16)22-3)149(238)197-111(64-93-70-168-76-176-93)145(234)202-123(87(19)204)150(239)177-85(17)124(158)213)200-144(233)105(58-81(12)13)189-139(228)108(61-90-67-165-73-173-90)194-140(229)109(62-91-68-166-74-174-91)193-136(225)104(57-80(10)11)187-137(226)107(60-89-38-27-24-28-39-89)191-138(227)106(59-88-36-25-23-26-37-88)190-131(220)99(44-35-53-171-153(163)164)183-129(218)97(42-33-51-169-151(159)160)182-130(219)98(43-34-52-170-152(161)162)184-134(223)103(56-79(8)9)188-143(232)113(66-119(211)212)195-132(221)100(45-47-115(157)205)185-148(237)121(83(15)21-2)201-146(235)114(72-203)198-128(217)96(41-30-32-50-155)179-116(206)71-172-127(216)95(40-29-31-49-154)181-142(231)112(65-118(209)210)196-141(230)110(63-92-69-167-75-175-92)192-135(224)102(55-78(6)7)186-126(215)94(156)54-77(4)5/h23-28,36-39,67-70,73-87,94-114,120-123,203-204H,20-22,29-35,40-66,71-72,154-156H2,1-19H3,(H2,157,205)(H2,158,213)(H,165,173)(H,166,174)(H,167,175)(H,168,176)(H,172,216)(H,177,239)(H,178,236)(H,179,206)(H,180,214)(H,181,231)(H,182,219)(H,183,218)(H,184,223)(H,185,237)(H,186,215)(H,187,226)(H,188,232)(H,189,228)(H,190,220)(H,191,227)(H,192,224)(H,193,225)(H,194,229)(H,195,221)(H,196,230)(H,197,238)(H,198,217)(H,199,222)(H,200,233)(H,201,235)(H,202,234)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)/t82-,83-,84-,85-,86-,87+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1

InChI Key

LMYVBBOUSGMYHN-HPMYYUFQSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.